EPZ011989 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

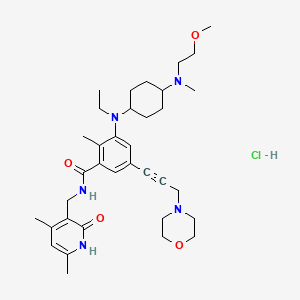

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl-[4-[2-methoxyethyl(methyl)amino]cyclohexyl]amino]-2-methyl-5-(3-morpholin-4-ylprop-1-ynyl)benzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H51N5O4.ClH/c1-7-40(30-12-10-29(11-13-30)38(5)15-18-43-6)33-23-28(9-8-14-39-16-19-44-20-17-39)22-31(27(33)4)34(41)36-24-32-25(2)21-26(3)37-35(32)42;/h21-23,29-30H,7,10-20,24H2,1-6H3,(H,36,41)(H,37,42);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHRBDVKQGXCMQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCC(CC1)N(C)CCOC)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C#CCN4CCOCC4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H52ClN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

642.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of EPZ011989 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

EPZ011989 hydrochloride is a potent, selective, and orally bioavailable small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various malignancies, particularly B-cell lymphomas and certain solid tumors. EPZ011989 acts as a competitive inhibitor of the S-adenosylmethionine (SAM) binding site of EZH2, leading to a reduction in global H3K27me3 levels, reactivation of silenced tumor suppressor genes, and subsequent inhibition of cancer cell proliferation and tumor growth. This guide provides a comprehensive overview of the mechanism of action of EPZ011989, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: EZH2 Inhibition

EPZ011989 is a highly potent inhibitor of both wild-type and mutant forms of EZH2.[1][2] Its primary mechanism involves competing with the cofactor S-adenosylmethionine (SAM) for binding to the SET domain of EZH2, thereby preventing the transfer of a methyl group to its histone substrate.[3] This inhibition is highly selective for EZH2 over other histone methyltransferases (HMTs), ensuring targeted epigenetic modulation.[1][2]

The PRC2 complex, which includes EZH2, SUZ12, and EED, is responsible for the trimethylation of H3K27. This epigenetic mark leads to chromatin compaction and the silencing of target genes, many of which are involved in cell cycle control and differentiation.[3][4] In several cancers, including non-Hodgkin lymphoma, gain-of-function mutations in EZH2 or overexpression of PRC2 components lead to aberrant gene silencing and oncogenesis.[4]

By inhibiting EZH2, EPZ011989 effectively reverses this hypermethylation state. This leads to a global decrease in H3K27me3 levels, resulting in the derepression of PRC2 target genes.[3] The reactivation of these silenced tumor suppressor genes can induce cell cycle arrest, apoptosis, and differentiation in cancer cells.[3]

Quantitative Data

The following tables summarize the key quantitative parameters defining the potency, selectivity, and cellular activity of EPZ011989.

Table 1: In Vitro Potency and Selectivity

| Parameter | Target | Value | Assay Type | Reference |

| Ki | EZH2 (Wild-Type & Mutant) | <3 nM | Biochemical Assay | [1][2][5] |

| IC50 | EZH2 | 6 nM | ELISA-based protein substrate methylation assay | |

| Selectivity | EZH1 | >15-fold vs EZH2 | Biochemical Assay | [1][2] |

| Selectivity | 20 Other HMTs | >3000-fold vs EZH2 | Biochemical Assay | [1][2] |

Table 2: Cellular and In Vivo Activity

| Parameter | Cell Line / Model | Value | Assay Type | Reference |

| IC50 (H3K27 methylation) | WSU-DLCL2 (Y641F mutant) | <100 nM | Cellular Assay | [1][4] |

| Lowest Cytotoxic Concentration (LCC) | WSU-DLCL2 | 208 nM | Cell Proliferation Assay | [5] |

| In Vivo Efficacy | Mouse Xenograft (Human B-cell Lymphoma) | Significant tumor growth inhibition | Animal Model | [4][6] |

| Recommended In Vivo Dose | Mouse | 250-500 mg/kg, twice daily (p.o.) | Animal Model |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core signaling pathway affected by EPZ011989 and a typical experimental workflow for its evaluation.

Caption: Signaling pathway of EZH2 inhibition by EPZ011989.

Caption: General experimental workflow for evaluating EPZ011989.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of EPZ011989.

EZH2 Inhibition Biochemical Assay (General Protocol)

This assay quantifies the ability of EPZ011989 to inhibit the methyltransferase activity of EZH2.

-

Reagents and Materials:

-

Recombinant human PRC2 complex

-

S-adenosyl-L-[methyl-³H]-methionine

-

Histone H3 peptide substrate

-

This compound (various concentrations)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)

-

Scintillation cocktail and counter

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, PRC2 complex, and histone H3 substrate.

-

Add EPZ011989 at a range of concentrations to the reaction mixture and incubate for a predefined period (e.g., 15-30 minutes) at room temperature.

-

Initiate the reaction by adding S-adenosyl-L-[methyl-³H]-methionine.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).

-

Transfer the reaction mixture to a filter plate to capture the radiolabeled histone substrate.

-

Wash the filter plate to remove unincorporated radiolabel.

-

Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition at each concentration of EPZ011989 and determine the IC50 or Ki value.

-

Cellular H3K27me3 Western Blot Analysis

This protocol details the measurement of H3K27me3 levels in cells treated with EPZ011989.

-

Cell Culture and Treatment:

-

Culture cancer cells (e.g., WSU-DLCL2) in appropriate media to ~70-80% confluency.

-

Treat cells with various concentrations of EPZ011989 or vehicle control (DMSO) for a specified duration (e.g., 48-96 hours).

-

-

Histone Extraction:

-

Harvest the cells and wash with PBS.

-

Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Isolate the nuclear fraction by centrifugation.

-

Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M H₂SO₄).

-

Precipitate the histones with trichloroacetic acid and wash with acetone.

-

Resuspend the histone pellet in water and determine the protein concentration using a BCA or Bradford assay.

-

-

Western Blotting:

-

Separate equal amounts of histone extracts on an SDS-PAGE gel (typically 15%).

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Normalize the H3K27me3 signal to a loading control, such as total Histone H3.

-

Cell Proliferation Assay

This assay measures the effect of EPZ011989 on the growth of cancer cell lines.

-

Cell Plating and Treatment:

-

Seed cancer cells in 96-well plates at a predetermined density.

-

Allow the cells to adhere overnight.

-

Treat the cells with a serial dilution of EPZ011989 for a period of 3 to 11 days.

-

-

Viability Measurement (e.g., using CellTiter-Glo®):

-

At the end of the treatment period, equilibrate the plates to room temperature.

-

Add a luminescent cell viability reagent (e.g., CellTiter-Glo®) to each well.

-

Mix the contents by orbital shaking for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 or LCC.

-

Mouse Xenograft Model for In Vivo Efficacy

This protocol outlines the general procedure for evaluating the anti-tumor activity of EPZ011989 in a mouse model.

-

Animal Model and Tumor Implantation:

-

Use immunodeficient mice (e.g., SCID or NSG).

-

Subcutaneously implant human cancer cells (e.g., WSU-DLCL2) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

-

Drug Administration and Monitoring:

-

Randomize the mice into treatment and control groups.

-

Administer EPZ011989 orally (p.o.) at specified doses (e.g., 250 or 500 mg/kg) twice daily. The vehicle for administration is often a solution of 0.5% methylcellulose (B11928114) and 0.1% Tween-80.

-

Administer a vehicle control to the control group.

-

Measure tumor volume with calipers regularly (e.g., twice a week).

-

Monitor the body weight and overall health of the mice.

-

-

Pharmacodynamic Analysis:

-

At the end of the study, or at specified time points, euthanize a subset of mice.

-

Excise the tumors and prepare them for Western blot analysis of H3K27me3 levels as described in Protocol 4.2.

-

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of EZH2 with demonstrated anti-tumor activity in preclinical models of hematological malignancies. Its mechanism of action, centered on the reversal of oncogenic H3K27 hypermethylation, provides a clear rationale for its therapeutic potential. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the role of EZH2 in cancer and to develop novel epigenetic therapies.

References

An In-depth Technical Guide to the EZH2 Inhibitor EPZ011989: Discovery, Synthesis, and Mechanism of Action

Introduction

Enhancer of Zeste Homolog 2 (EZH2) is a protein methyltransferase that serves as the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] The PRC2 complex, which also includes essential components like SUZ12 and EED, mediates the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3).[1][2] This epigenetic modification leads to chromatin compaction and the transcriptional silencing of target genes, many of which are tumor suppressors involved in controlling cell proliferation and differentiation.[1][2] Aberrant EZH2 activity, through overexpression or gain-of-function mutations, is a known driver in various cancers, including B-cell lymphomas and certain solid tumors, making it a prominent therapeutic target.[1][3]

EPZ011989 was developed as a potent, selective, and orally bioavailable small molecule inhibitor of EZH2.[1][4] Its discovery provided a critical tool for exploring the biological functions of EZH2 and for preclinical validation of EZH2 inhibition as a cancer therapy.[1][5] This document provides a comprehensive technical overview of EPZ011989, detailing its mechanism of action, biochemical and cellular activity, and the experimental protocols used for its characterization.

Mechanism of Action: Inhibition of the PRC2 Complex

EPZ011989 functions by directly targeting the catalytic center of EZH2, preventing the methylation of H3K27.[1] This action equipotently affects both wild-type and mutant forms of the enzyme.[1][6] By inhibiting EZH2, EPZ011989 leads to a global reduction in H3K27me3 levels, which in turn reactivates the expression of silenced tumor suppressor genes, ultimately inhibiting cancer cell proliferation and inducing apoptosis.[1][7]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

EPZ011989 Hydrochloride: A Technical Guide to Target Validation

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the target validation for EPZ011989 hydrochloride, a potent and selective inhibitor of Enhancer of Zeste Homolog 2 (EZH2). The information herein is intended to serve as a detailed resource for researchers and professionals in the field of drug discovery and development, offering insights into the mechanism of action, experimental validation, and key quantitative data associated with this compound.

Core Target: EZH2, the Catalytic Subunit of PRC2

This compound targets EZH2, a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] The PRC2 complex plays a crucial role in epigenetic regulation by catalyzing the mono-, di-, and tri-methylation of histone H3 at lysine (B10760008) 27 (H3K27).[1][2] This methylation mark, particularly H3K27me3, is a hallmark of transcriptionally silent chromatin, leading to the repression of target gene expression.[2] In various cancers, the dysregulation of EZH2 activity, through mutations or overexpression, leads to aberrant gene silencing and promotes tumorigenesis, making it a compelling therapeutic target.[1][2]

Mechanism of Action: Inhibition of Histone Methylation

EPZ011989 is a potent, S-adenosylmethionine (SAM)-competitive inhibitor of EZH2.[1] By binding to the catalytic site of EZH2, it prevents the transfer of a methyl group from SAM to the lysine 27 residue of histone H3. This leads to a dose-dependent reduction in the levels of H3K27 methylation, thereby reactivating the expression of silenced tumor suppressor genes and inhibiting cancer cell proliferation.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for EPZ011989, demonstrating its potency, selectivity, and cellular activity.

Table 1: In Vitro Inhibitory Activity

| Parameter | Target | Value | Assay Type |

| Ki | Wild-Type EZH2 | <3 nM[1][3][4][5][6] | Biochemical Assay[7] |

| Mutant EZH2 (Y641F/Y646) | <3 nM[1][5] | Biochemical Assay[7] | |

| IC50 | EZH2 | 6 nM[7] | ELISA-based protein substrate methylation assay[7] |

| Cellular H3K27 Methylation (WSU-DLCL2 cells) | 94 nM[1] | ELISA[1] |

Table 2: Selectivity Profile

| Target | Selectivity Fold (over EZH2) |

| EZH1 | >15-fold[1][3][4][7] |

| Other Histone Methyltransferases (20 tested) | >3000-fold[1][3][4][7] |

Table 3: Cellular and In Vivo Activity

| Parameter | Cell Line / Model | Value |

| Lowest Cytotoxic Concentration (LCC) | WSU-DLCL2 | 208 nM[1] |

| Tumor Growth Inhibition | Mouse Xenograft (Human B cell lymphoma) | Significant[1][3][4] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of EZH2 and a general workflow for the target validation of an EZH2 inhibitor like EPZ011989.

Caption: The EZH2 signaling pathway, illustrating its role within the PRC2 complex and its inhibition by EPZ011989.

Caption: A generalized workflow for the target validation of an EZH2 inhibitor, from in vitro to in vivo studies.

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of EPZ011989 are provided below.

EZH2 Biochemical Enzymatic Assay (Determination of Ki)

This protocol is a generalized procedure for determining the inhibitory constant (Ki) of a compound against EZH2 using a radiometric assay.

Materials:

-

Recombinant human PRC2 complex (EZH2/EED/SUZ12)

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

-

Histone H3 peptide (substrate)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% BSA)

-

This compound, serially diluted

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, histone H3 peptide, and the PRC2 enzyme complex.

-

Add serial dilutions of EPZ011989 or vehicle control (DMSO) to the reaction mixture.

-

Initiate the reaction by adding [³H]-SAM.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).

-

Transfer the reaction mixture to a filter plate to capture the radiolabeled histone peptide.

-

Wash the filter plate to remove unincorporated [³H]-SAM.

-

Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Cellular H3K27me3 Quantification by Western Blot

This protocol describes the detection and relative quantification of H3K27 trimethylation in cells treated with EPZ011989.

Materials:

-

WSU-DLCL2 cells

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels (e.g., 15%)

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-H3K27me3, Rabbit anti-total Histone H3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed WSU-DLCL2 cells and treat with various concentrations of EPZ011989 for a specified duration (e.g., 72 hours).

-

Harvest cells and lyse them using cell lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against H3K27me3 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply chemiluminescent substrate and visualize the bands using an imaging system.

-

Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

-

Quantify band intensities to determine the relative levels of H3K27me3.

Cell Proliferation Assay

This protocol outlines a method to assess the anti-proliferative effect of EPZ011989 on a cancer cell line.

Materials:

-

WSU-DLCL2 cells

-

Complete growth medium

-

This compound, serially diluted

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

Procedure:

-

Seed WSU-DLCL2 cells in a 96-well plate at a predetermined density.

-

Allow cells to attach and resume growth overnight.

-

Treat the cells with a serial dilution of EPZ011989 or vehicle control.

-

Incubate the plate for an extended period (e.g., 11 days), refreshing the medium with the compound as necessary.

-

At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for a short period to allow the signal to stabilize.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 or LCC value.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol provides a framework for assessing the occupancy of H3K27me3 at specific gene promoters in response to EPZ011989 treatment.

Materials:

-

Cells treated with EPZ011989 or vehicle

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis and nuclear lysis buffers

-

Sonicator

-

Anti-H3K27me3 antibody and control IgG

-

Protein A/G magnetic beads

-

Wash buffers of increasing stringency

-

Elution buffer

-

Proteinase K and RNase A

-

DNA purification kit

-

Primers for target gene promoters (for qPCR)

Procedure:

-

Cross-link proteins to DNA in treated cells using formaldehyde.

-

Quench the reaction with glycine.

-

Lyse the cells and isolate the nuclei.

-

Shear the chromatin into fragments of 200-1000 bp using sonication.

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the sheared chromatin with an anti-H3K27me3 antibody or a control IgG overnight at 4°C.

-

Capture the antibody-chromatin complexes using protein A/G magnetic beads.

-

Wash the beads with a series of wash buffers to remove non-specific binding.

-

Elute the chromatin from the beads.

-

Reverse the cross-links by heating in the presence of proteinase K.

-

Purify the immunoprecipitated DNA.

-

Analyze the enrichment of specific gene promoters in the immunoprecipitated DNA using quantitative PCR (qPCR) or next-generation sequencing (ChIP-seq).

References

- 1. Histone Immunoblotting Protocol | Rockland [rockland.com]

- 2. chayon.co.kr [chayon.co.kr]

- 3. Western Analysis of Histone Modifications (Aspergillus nidulans) [bio-protocol.org]

- 4. Sensitive Detection of Histones and γ-H2AX by Immunoblotting: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EpiQuik Circulating Trimethyl Histone H3K27 ELISA Kit (Colorimetric) | EpigenTek [epigentek.com]

- 6. epigenome-noe.net [epigenome-noe.net]

- 7. bellbrooklabs.com [bellbrooklabs.com]

An In-depth Technical Guide to EPZ011989 Hydrochloride: A Potent and Selective EZH2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

EPZ011989 hydrochloride is a potent, selective, and orally bioavailable small-molecule inhibitor of the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2).[1][2][3][4] As a critical component of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a central role in epigenetic regulation through the methylation of histone H3 on lysine (B10760008) 27 (H3K27), leading to transcriptional repression.[2] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, including B-cell lymphomas and malignant rhabdoid tumors, making it a compelling therapeutic target.[2][5] This technical guide provides a comprehensive overview of the function, mechanism of action, and preclinical characterization of EPZ011989, presenting key data in a structured format, detailing experimental methodologies, and visualizing complex biological and experimental processes.

Core Function and Mechanism of Action

EPZ011989 functions as a highly potent inhibitor of both wild-type and mutant forms of EZH2.[1][4][6] Its mechanism of action is the competitive inhibition of the S-adenosyl-L-methionine (SAM) binding site of EZH2, thereby preventing the transfer of a methyl group to its histone H3 substrate at lysine 27.[1] This inhibition leads to a global reduction in H3K27 trimethylation (H3K27me3), a key repressive epigenetic mark. The reduction of H3K27me3 levels results in the derepression of PRC2 target genes, which can include tumor suppressor genes, ultimately leading to anti-proliferative effects in cancer cells dependent on EZH2 activity.[1]

Signaling Pathway

Quantitative Data Summary

The following tables summarize the key quantitative data for EPZ011989, demonstrating its potency, selectivity, and cellular activity.

Table 1: In Vitro Inhibitory Activity

| Parameter | Target | Value | Assay Type |

| Ki | Wild-Type EZH2 | <3 nM | Biochemical Assay |

| Ki | Y646 Mutant EZH2 | <3 nM | Biochemical Assay |

| IC50 | EZH2 | 6 nM | ELISA-based protein substrate methylation |

| IC50 | Cellular H3K27me3 Reduction | 94 ± 48 nM | ELISA (WSU-DLCL2 cells) |

| LCC | WSU-DLCL2 Cell Proliferation | 208 ± 75 nM | 11-day proliferation assay |

LCC: Lowest Cytotoxic Concentration

Table 2: Selectivity Profile

| Comparison | Selectivity Fold |

| EZH2 vs. EZH1 | >15-fold |

| EZH2 vs. 20 other HMTs | >3000-fold |

HMTs: Histone Methyltransferases

Table 3: In Vivo Antitumor Activity

| Animal Model | Cell Line | Dosing | Outcome |

| Mouse Xenograft | Human B-cell Lymphoma | 250 and 500 mg/kg, p.o. | Significant tumor growth inhibition |

| Mouse Xenograft | Malignant Rhabdoid Tumors | 250 mg/kg, p.o., BID | Significantly prolonged time to event |

p.o.: per os (by mouth); BID: bis in die (twice a day)

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to characterize EPZ011989.

EZH2 Biochemical Inhibition Assay

Objective: To determine the inhibitory constant (Ki) of EPZ011989 against EZH2.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human PRC2 complex (containing EZH2, EED, and SUZ12) is used as the enzyme source. Biotinylated histone H3 peptide (residues 21-44) serves as the substrate. S-adenosyl-L-[3H]-methionine is used as the methyl donor.

-

Reaction Mixture: The reaction is performed in a buffer containing Tris-HCl, DTT, and MgCl2.

-

Inhibition Assay: A fixed concentration of the PRC2 complex and histone H3 peptide are incubated with varying concentrations of this compound.

-

Reaction Initiation and Termination: The reaction is initiated by the addition of S-adenosyl-L-[3H]-methionine and incubated at room temperature. The reaction is stopped by the addition of trichloroacetic acid.

-

Detection: The biotinylated peptide is captured on a streptavidin-coated filter plate. The amount of incorporated [3H] is quantified using a scintillation counter.

-

Data Analysis: The Ki values are calculated using the Cheng-Prusoff equation.

Cellular H3K27me3 Reduction Assay

Objective: To measure the ability of EPZ011989 to inhibit H3K27 methylation in a cellular context.

Methodology:

-

Cell Culture: WSU-DLCL2, a human B-cell lymphoma cell line with a Y641F EZH2 mutation, is cultured in appropriate media.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound for a specified period (e.g., 96 hours).

-

Histone Extraction: Histones are extracted from the cell nuclei using an acid extraction method.

-

ELISA: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of H3K27me3.

-

Wells of a microplate are coated with a capture antibody specific for total histone H3.

-

The extracted histones are added to the wells.

-

A detection antibody specific for H3K27me3, conjugated to an enzyme (e.g., horseradish peroxidase), is added.

-

A substrate is added to produce a colorimetric signal, which is measured using a plate reader.

-

-

Data Analysis: The IC50 value, the concentration of EPZ011989 that causes a 50% reduction in H3K27me3 levels, is determined.

Cell Proliferation Assay

Objective: To assess the effect of EPZ011989 on the proliferation of cancer cells.

Methodology:

-

Cell Plating: WSU-DLCL2 cells are seeded in 96-well plates at a low density.

-

Compound Incubation: Cells are incubated with increasing concentrations of this compound over a long period (e.g., 11 days), with the medium and compound being replenished every 3-4 days.

-

Viability Measurement: The number of viable cells is determined at various time points using a method such as the Guava ViaCount assay, which uses a fluorescent dye to differentiate between viable and non-viable cells.

-

Data Analysis: The lowest cytotoxic concentration (LCC), the lowest concentration that inhibits cell proliferation, is determined.

Mouse Xenograft Model for In Vivo Efficacy

Objective: To evaluate the antitumor activity of EPZ011989 in a living organism.

Methodology:

-

Animal Model: Severe combined immunodeficient (SCID) mice are used as the host for the xenograft.

-

Tumor Implantation: Human B-cell lymphoma cells (e.g., KARPAS-422) are implanted subcutaneously into the flank of the mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.

-

Drug Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) and 0.1% Tween-80) and administered orally (p.o.) at specified doses (e.g., 250 and 500 mg/kg) and schedules (e.g., twice daily for 21 days). The control group receives the vehicle only.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Mandatory Visualizations

Experimental Workflow for In Vitro Characterization

Experimental Workflow for In Vivo Evaluation

Resistance Mechanisms and Safety Profile

Mechanisms of Resistance

Preclinical studies have suggested that resistance to EZH2 inhibitors, including compounds like EPZ011989, can emerge. One identified mechanism is the induction of autophagy, which may act as a pro-survival pathway in residual tumor cells.

Safety and Tolerability

In preclinical in vivo studies using mouse models, EPZ011989 was generally well-tolerated at efficacious doses.[7] Some studies reported manageable weight loss at higher doses, which was recoverable upon cessation of treatment.[8] A dedicated, comprehensive safety and toxicology profile is not publicly available as the compound is primarily a preclinical tool.

Formulation and Administration

EPZ011989 has been formulated for oral administration in preclinical studies. The free base has been administered in an HCl-acidified vehicle.[1] Further optimization led to the development of a d-tartrate salt form, which demonstrated improved properties for in vivo use, such as sustained oral exposure.[1] For in vivo experiments, EPZ011989 is typically suspended in a vehicle such as 0.5% methylcellulose with 0.1% Tween-80.[1]

Conclusion

This compound is a valuable research tool for investigating the biological roles of EZH2 and the therapeutic potential of its inhibition. Its high potency, selectivity, and oral bioavailability, coupled with demonstrated in vivo antitumor activity, make it a cornerstone for preclinical studies in EZH2-dependent malignancies. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of epigenetics and cancer drug development. Further investigation into resistance mechanisms and the development of combination therapies will be crucial for the clinical translation of EZH2 inhibitors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. caymanchem.com [caymanchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. In vivo evaluation of the EZH2 inhibitor (EPZ011989) alone or in combination with standard of care cytotoxic agents against pediatric malignant rhabdoid tumor preclinical models - A report from the Pediatric Preclinical Testing Consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

EPZ011989 Hydrochloride: A Technical Guide to its Binding Affinity and Ki Value

For Researchers, Scientists, and Drug Development Professionals

Introduction

EPZ011989 is a potent and selective, orally bioavailable small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation through the methylation of histone H3 on lysine (B10760008) 27 (H3K27).[3][4] Aberrant EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. This technical guide provides an in-depth overview of the binding affinity and Ki value of EPZ011989 hydrochloride, including detailed experimental protocols and the relevant biological pathways.

Quantitative Data Summary

The binding affinity and inhibitory activity of EPZ011989 have been characterized through various biochemical and cellular assays. The key quantitative data are summarized in the tables below.

Table 1: Biochemical Activity of EPZ011989

| Parameter | Target | Value | Assay Type |

| Ki | Wild-type EZH2 | <3 nM | Biochemical Assay |

| Ki | Mutant EZH2 (Y646F) | <3 nM | Biochemical Assay |

| Selectivity | EZH1 vs EZH2 | >15-fold | Biochemical Assay |

| Selectivity | Other HMTs vs EZH2 | >3000-fold | Biochemical Assay |

Table 2: Cellular Activity of EPZ011989

| Parameter | Cell Line | Value | Assay Type |

| IC50 (H3K27me3 reduction) | WSU-DLCL2 | 94 nM | ELISA |

| IC50 (antiproliferative) | WSU-DLCL2 | 385 nM | Proliferation Assay |

Signaling Pathway

EZH2 functions as the catalytic core of the PRC2 complex, which also includes the core components EED and SUZ12. This complex is responsible for the trimethylation of H3K27, a key epigenetic mark associated with gene silencing.

Experimental Protocols

The determination of the Ki value for EZH2 inhibitors like EPZ011989 typically involves a radiometric filter binding assay. This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone H3 peptide substrate.

Radiometric EZH2 Filter Binding Assay for Ki Determination

1. Materials and Reagents:

-

Enzyme: Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, AEBP2, and RbAp48).

-

Substrate: Biotinylated Histone H3 (1-25) peptide.

-

Methyl Donor: S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).

-

Inhibitor: this compound, serially diluted in DMSO.

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 1 mM DTT, 0.01% Tween-20.

-

Stop Solution: 5 M Guanidine Hydrochloride.

-

Filter Plate: 96-well phosphocellulose filter plate.

-

Wash Buffer: 75 mM phosphoric acid.

-

Scintillation Fluid: Microscint-20.

-

Plate Reader: Scintillation counter.

2. Experimental Workflow:

3. Detailed Procedure:

-

Compound Preparation: Perform a serial dilution of this compound in DMSO, followed by a dilution in assay buffer to achieve the final desired concentrations.

-

Reaction Setup: In a 96-well plate, add 5 µL of the diluted EPZ011989 or DMSO (for control wells).

-

Enzyme Addition: Add 10 µL of the PRC2 enzyme solution (final concentration ~1 nM) to each well.

-

Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 10 µL of a substrate mix containing the H3 peptide (final concentration ~0.5 µM) and [³H]-SAM (final concentration ~0.5 µM).

-

Incubation: Incubate the reaction plate at 30°C for 60 minutes.

-

Reaction Termination: Stop the reaction by adding 25 µL of the stop solution.

-

Filtration: Transfer the reaction mixture to a phosphocellulose filter plate. The biotinylated H3 peptide will bind to the filter, while unincorporated [³H]-SAM will pass through.

-

Washing: Wash the filter plate three times with the wash buffer to remove any remaining unbound radiolabel.

-

Scintillation Counting: Dry the plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.

4. Data Analysis and Ki Determination:

-

Calculate the percentage of inhibition for each concentration of EPZ011989 relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Calculate the Ki value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([S] / Km))

Where:

-

[S] is the concentration of the substrate (H3 peptide).

-

Km is the Michaelis-Menten constant for the substrate.

-

Conclusion

This compound is a highly potent inhibitor of EZH2 with a Ki value of less than 3 nM for both wild-type and mutant forms of the enzyme. Its high selectivity and cellular activity make it a valuable tool for studying the biological roles of EZH2 and a promising candidate for the development of targeted cancer therapies. The experimental protocols outlined in this guide provide a framework for the accurate determination of its binding affinity and inhibitory constant.

References

- 1. researchgate.net [researchgate.net]

- 2. bellbrooklabs.com [bellbrooklabs.com]

- 3. EZH2-Mediated H3K27 Trimethylation in the Liver of Mice Is an Early Epigenetic Event Induced by High-Fat Diet Exposure [mdpi.com]

- 4. EZH2-mediated H3K27 trimethylation mediates neurodegeneration in ataxia-telangiectasia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Properties of EPZ011989 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

EPZ011989 hydrochloride is a potent, selective, and orally bioavailable small-molecule inhibitor of the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation through the methylation of histone H3 on lysine (B10760008) 27 (H3K27). Dysregulation of EZH2 activity is implicated in the pathogenesis of various malignancies, particularly B-cell lymphomas. This technical guide provides a comprehensive overview of the pharmacological properties of EPZ011989, detailing its mechanism of action, target selectivity, preclinical efficacy in both in vitro and in vivo models, and pharmacokinetic profile. Detailed experimental protocols and structured data tables are provided to facilitate further research and development.

Mechanism of Action

EPZ011989 exerts its therapeutic effect by directly inhibiting the enzymatic activity of EZH2. As the catalytic component of the PRC2 complex, EZH2 is responsible for the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the lysine 27 residue of histone H3. This trimethylation of H3K27 (H3K27me3) is a key epigenetic mark associated with transcriptional repression of target genes. In several cancers, hyperactivity of EZH2, often due to activating mutations, leads to aberrant gene silencing, including the suppression of tumor suppressor genes, thereby promoting uncontrolled cell proliferation.

EPZ011989 is a SAM-competitive inhibitor, meaning it binds to the SAM-binding pocket of EZH2, preventing the natural cofactor from associating with the enzyme and thus blocking the methyltransferase activity. This inhibition is effective against both wild-type and mutant forms of EZH2.[1] By blocking H3K27 methylation, EPZ011989 leads to the reactivation of silenced tumor suppressor genes, ultimately resulting in reduced cell proliferation and tumor growth inhibition.

Target Selectivity and Potency

EPZ011989 is a highly selective inhibitor of EZH2. It demonstrates potent inhibition of both wild-type and mutant EZH2 with a Ki value of less than 3 nM.[1] The compound exhibits significant selectivity for EZH2 over the closely related histone methyltransferase EZH1, with a greater than 15-fold difference in inhibitory activity.[1] Furthermore, when tested against a panel of 20 other histone methyltransferases, EPZ011989 displayed a selectivity of over 3000-fold, highlighting its specificity for EZH2.[1]

| Target | Inhibition Constant (Ki) | Selectivity vs. EZH2 |

| EZH2 (Wild-Type & Mutant) | < 3 nM | - |

| EZH1 | 103 nM | > 15-fold |

| Other HMTs (20 tested) | > 9 µM | > 3000-fold |

| Table 1: In vitro potency and selectivity of EPZ011989. |

In Vitro Efficacy

The inhibitory activity of EPZ011989 on EZH2 translates to potent cellular effects. In the EZH2-mutant human diffuse large B-cell lymphoma (DLBCL) cell line, WSU-DLCL2, EPZ011989 effectively reduces cellular levels of H3K27me3 with an IC50 value of 94 nM.[2] This reduction in the repressive histone mark leads to a significant inhibition of cell proliferation in a time- and concentration-dependent manner.

| Cell Line | EZH2 Status | Parameter | Value |

| WSU-DLCL2 | Y641F Mutant | H3K27me3 Inhibition (IC50) | 94 nM |

| WSU-DLCL2 | Y641F Mutant | Cell Proliferation (LCC) | 208 nM |

| Table 2: In vitro cellular activity of EPZ011989. |

In Vivo Efficacy and Pharmacodynamics

EPZ011989 demonstrates robust anti-tumor activity in preclinical xenograft models. Oral administration of EPZ011989 resulted in significant tumor growth inhibition in a mouse xenograft model using the human DLBCL cell line KARPAS-422, which harbors an EZH2 mutation.[3]

Pharmacodynamic studies in these models have shown a clear correlation between drug exposure and the inhibition of H3K27 methylation in tumor tissues. Sustained inhibition of the H3K27me3 mark is associated with the observed anti-tumor efficacy.

| Xenograft Model | Dosing Regimen | Outcome |

| KARPAS-422 (DLBCL) | 250 and 500 mg/kg, BID, p.o. | Significant tumor growth inhibition |

| Table 3: In vivo anti-tumor activity of EPZ011989. |

Pharmacokinetics

EPZ011989 exhibits favorable pharmacokinetic properties, including oral bioavailability and metabolic stability.[3] Studies in mice and rats have demonstrated that oral administration of EPZ011989 achieves plasma concentrations sufficient to engage the EZH2 target and elicit a pharmacodynamic response. The d-tartrate salt form of EPZ011989 has been shown to provide sustained oral exposure.[3]

| Species | Dose (d-tartrate salt) | Key PK Parameters |

| Rat | 30, 100, 300 mg/kg, p.o. | Sustained oral exposure |

| Table 4: Pharmacokinetic profile of EPZ011989 d-tartrate salt. |

Experimental Protocols

Histone Methyltransferase (HMT) Activity Assay

This biochemical assay is designed to measure the enzymatic activity of EZH2 and its inhibition by EPZ011989.

-

Reagents:

-

Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

-

Biotinylated histone H3 (1-25) peptide substrate

-

Streptavidin-coated FlashPlate

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mM PMSF

-

Stop Solution: 500 µM unlabeled SAM

-

-

Procedure:

-

Prepare a serial dilution of this compound in Assay Buffer.

-

In a 96-well plate, add the PRC2 complex, biotinylated H3 peptide, and the diluted EPZ011989 or vehicle control (DMSO).

-

Initiate the reaction by adding [³H]-SAM.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by adding the Stop Solution.

-

Transfer the reaction mixture to a streptavidin-coated FlashPlate and incubate for 1 hour to allow the biotinylated peptide to bind.

-

Wash the plate to remove unbound [³H]-SAM.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition and determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Cell Proliferation Assay (Guava ViaCount)

This assay determines the effect of EPZ011989 on the proliferation of cancer cell lines.

-

Cell Line: WSU-DLCL2 (EZH2 Y641F mutant)

-

Reagents:

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

Guava ViaCount Reagent

-

-

Procedure:

-

Maintain WSU-DLCL2 cells in suspension culture in complete growth medium.

-

Seed the cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of medium.

-

Prepare a serial dilution of EPZ011989 in the culture medium.

-

Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO).

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for up to 11 days.

-

At specified time points (e.g., day 4, 7, and 11), resuspend the cells in each well.

-

Mix a small aliquot of the cell suspension with the Guava ViaCount Reagent according to the manufacturer's instructions.

-

Acquire and analyze the samples on a Guava EasyCyte flow cytometer to determine the number of viable cells.

-

Plot the viable cell number against the concentration of EPZ011989 to determine the lowest cytotoxic concentration (LCC).

-

In Vivo Xenograft Study

This protocol outlines the procedure for evaluating the anti-tumor efficacy of EPZ011989 in a mouse xenograft model.

-

Animal Model: Severe Combined Immunodeficient (SCID) mice

-

Cell Line: KARPAS-422 (EZH2 mutant)

-

Dosing Formulation:

-

For the free base: Homogenous suspension in 0.5% (w/v) methylcellulose (B11928114) and 0.1% Tween-80, acidified with 1 molar equivalent of HCl.

-

For the d-tartrate salt: Homogenous suspension in 0.5% methylcellulose and 0.1% Tween-80.

-

-

Procedure:

-

Harvest KARPAS-422 cells from culture and resuspend them in a suitable medium (e.g., PBS or Matrigel).

-

Subcutaneously inject approximately 1 x 10⁷ cells into the flank of each SCID mouse.

-

Monitor the mice for tumor growth.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer EPZ011989 or vehicle control orally (p.o.) via gavage at the desired dose and schedule (e.g., 250 mg/kg, twice daily for 21 days).

-

Measure tumor volume (e.g., using calipers) and body weight regularly throughout the study.

-

At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., H3K27me3 levels).

-

Analyze the tumor growth data to assess the anti-tumor efficacy of EPZ011989.

-

Conclusion

This compound is a potent and selective inhibitor of EZH2 with demonstrated preclinical activity in models of EZH2-driven cancers. Its favorable pharmacological profile, including oral bioavailability and robust in vivo efficacy, makes it a valuable tool for further investigation into the therapeutic potential of EZH2 inhibition. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of epigenetics and oncology.

References

EPZ011989: A Technical Profile on Selectivity Against EZH1 and Other Histone Methyltransferases

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the selectivity profile of EPZ011989, a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2). Understanding the precise selectivity of such a compound is critical for interpreting experimental results and for the development of targeted epigenetic therapies. This guide summarizes key quantitative data, details the experimental protocols used for its determination, and visualizes the associated biological and experimental workflows.

Core Selectivity Profile: Quantitative Data

EPZ011989 was designed to be a highly potent and selective inhibitor of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Its inhibitory activity has been rigorously tested against its primary target, its close homolog EZH1, and a broad panel of other histone methyltransferases (HMTs) to establish a comprehensive selectivity profile.

EPZ011989 equipotently inhibits both wild-type and mutant forms of EZH2 with an inhibition constant (Kᵢ) of less than 3 nM.[1][2][3][4] The compound demonstrates significant selectivity for EZH2 over the closely related EZH1, with a greater than 15-fold difference in inhibitory activity.[1][2][3][5] Furthermore, when profiled against a wider panel of epigenetic modifiers, EPZ011989 shows a remarkable degree of specificity, with over 3000-fold selectivity against the 20 other histone methyltransferases tested.[1][2][3][5]

Table 1: Biochemical Inhibitory Potency and Selectivity of EPZ011989

| Target Enzyme | Enzyme Subtype | Potency (Kᵢ) | Selectivity vs. EZH2 (fold) |

| EZH2 | Wild-Type | <3 nM | - |

| EZH2 | Y646 Mutant | <3 nM | - |

| EZH1 | - | >45 nM (estimated) | >15-fold |

| Other HMTs | Panel of 20 HMTs* | >9000 nM (estimated) | >3000-fold |

*The panel of 20 other histone methyltransferases included, but was not limited to: CARM1, DOT1L, EHMT1, EHMT2, PRMT1, PRMT3, PRMT5, PRMT6, PRMT8, SETD2, SETD7, SUV39H1, SMYD2, SMYD3, WHSC1, and WHSC1L1.[5]

In a cellular context, EPZ011989 effectively reduces the methylation of Histone H3 on Lysine 27 (H3K27), the direct product of EZH2 activity. In the WSU-DLCL2 human lymphoma cell line, which bears an activating EZH2 mutation, EPZ011989 inhibited H3K27 trimethylation with an IC₅₀ of 94 nM.[1][4]

Experimental Protocols

The determination of the selectivity profile of EPZ011989 involves robust biochemical assays designed to measure the enzymatic activity of histone methyltransferases. The primary methods employed are radiometric assays and enzyme-linked immunosorbent assays (ELISA), with mass spectrometry-based methods also being a viable, universal alternative.

Radiometric Histone Methyltransferase (HMT) Assay (Filter-Binding)

This method is considered a gold standard for its high sensitivity and direct measurement of methyl group transfer. It quantifies the incorporation of a radiolabeled methyl group from the cofactor S-adenosyl-L-methionine (SAM) onto a histone substrate.

Methodology:

-

Reaction Setup: The assay is typically performed in a 96- or 384-well plate. Each well contains the purified HMT enzyme (e.g., PRC2-EZH2 complex), a histone substrate (e.g., purified H3, oligonucleosomes, or a specific peptide), and assay buffer.

-

Inhibitor Addition: A dilution series of EPZ011989 (or other test compounds) in DMSO is added to the wells. Control wells receive DMSO vehicle only.

-

Initiation of Reaction: The enzymatic reaction is initiated by adding the methyl donor, S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow for enzymatic methylation.

-

Quenching and Capture: The reaction is stopped by the addition of a quenching buffer. The reaction mixture is then transferred to a filter membrane (e.g., phosphocellulose or glass fiber) which binds the positively charged histone substrates but not the unreacted [³H]-SAM.

-

Washing: The filter is washed multiple times to remove any unbound [³H]-SAM.[6]

-

Detection: The filter is dried, and a scintillation cocktail is added. The amount of incorporated radioactivity is quantified using a scintillation counter.

-

Data Analysis: The radioactive counts are proportional to enzyme activity. The percentage of inhibition at each compound concentration is calculated relative to the DMSO control, and the IC₅₀ value is determined by fitting the data to a dose-response curve. Kᵢ values are then calculated from the IC₅₀ using the Cheng-Prusoff equation.

ELISA-Based HMT Assay

This immunoassay-based method uses an antibody specific to the methylated histone mark to quantify enzyme activity.

Methodology:

-

Substrate Coating: A microplate is coated with the histone substrate (e.g., a peptide corresponding to the N-terminus of Histone H3).

-

Enzymatic Reaction: The HMT enzyme, the test compound (EPZ011989), and the non-radiolabeled SAM cofactor are added to the wells. The plate is incubated to allow the methylation reaction to proceed.

-

Washing: The wells are washed to remove the enzyme and other reaction components, leaving the immobilized, methylated substrate.

-

Primary Antibody Incubation: A primary antibody that specifically recognizes the methylated epitope (e.g., anti-H3K27me3) is added to each well and incubated.

-

Washing: Unbound primary antibody is removed by washing.

-

Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) is added. This antibody binds to the primary antibody.

-

Washing: Unbound secondary antibody is removed by washing.

-

Detection: A colorimetric or chemiluminescent substrate for the conjugated enzyme (e.g., TMB for HRP) is added. The resulting signal is proportional to the amount of methylated substrate.

-

Data Analysis: The signal intensity is measured using a plate reader. IC₅₀ and Kᵢ values are calculated as described for the radiometric assay.

Visualizations: Pathways and Workflows

To better illustrate the context and processes described, the following diagrams were generated using the Graphviz DOT language.

Caption: PRC2-mediated histone methylation signaling pathway.

References

- 1. A liquid chromatography/mass spectrometry-based generic detection method for biochemical assay and hit discovery of histone methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Rapid and direct measurement of methyltransferase activity in about 30 min - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cloud-clone.com [cloud-clone.com]

- 6. reactionbiology.com [reactionbiology.com]

Unveiling the PRC2 Complex: A Technical Guide to EPZ011989 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of EPZ011989 hydrochloride as a potent and selective inhibitor for studying the biology of the Polycomb Repressive Complex 2 (PRC2). We delve into its mechanism of action, provide key quantitative data, and present detailed experimental protocols to facilitate its use in preclinical research.

Introduction to the PRC2 Complex and EPZ011989

The Polycomb Repressive Complex 2 (PRC2) is a crucial epigenetic regulator that plays a pivotal role in cellular differentiation, development, and oncogenesis.[1][2] Its primary function is to catalyze the mono-, di-, and trimethylation of lysine (B10760008) 27 on histone H3 (H3K27), a mark associated with transcriptional gene silencing.[3] The core components of the PRC2 complex include EZH2 (Enhancer of Zeste Homolog 2), SUZ12, and EED.[1] EZH2 is the catalytic subunit responsible for the methyltransferase activity.[3] Dysregulation of PRC2 activity, often through mutations or overexpression of EZH2, is implicated in various cancers, making it a compelling target for therapeutic intervention.[2]

EPZ011989 is a potent, selective, and orally bioavailable small molecule inhibitor of EZH2.[4] It demonstrates robust activity against both wild-type and mutant forms of EZH2, making it an invaluable tool for investigating the biological consequences of PRC2 inhibition in diverse cellular contexts.[4][5]

Mechanism of Action

EPZ011989 acts as a competitive inhibitor of the S-adenosylmethionine (SAM) binding site of EZH2, the catalytic subunit of the PRC2 complex. By occupying this site, it prevents the transfer of a methyl group from SAM to the histone H3 lysine 27 residue. This leads to a global reduction in H3K27 methylation levels, thereby reactivating the expression of PRC2-target genes that are aberrantly silenced in cancer and other diseases.

Quantitative Data

The following tables summarize the key in vitro and in vivo activity parameters of EPZ011989.

Table 1: In Vitro Activity of EPZ011989

| Parameter | Value | Cell Line/Assay Condition | Reference |

| Ki (EZH2 wild-type) | <3 nM | Cell-free biochemical assay | [4][6] |

| Ki (EZH2 mutant) | <3 nM | Cell-free biochemical assay | [4][5] |

| IC50 (H3K27 methylation) | 94 nM | WSU-DLCL2 cells (EZH2 Y641F mutant) | [6] |

| IC50 (Cell Proliferation) | 208 nM (LCC) | WSU-DLCL2 cells (11-day assay) | [6] |

| Selectivity over EZH1 | >15-fold | Cell-free biochemical assay | [3][4] |

| Selectivity over other HMTs | >3000-fold | Panel of 20 other histone methyltransferases | [3][4] |

LCC: Lowest Cytotoxic Concentration

Table 2: In Vivo Activity of EPZ011989

| Animal Model | Cell Line | Dosing | Outcome | Reference |

| Mouse Xenograft | KARPAS-422 (human B cell lymphoma) | 250 and 500 mg/kg, oral, BID for 21 days | Significant tumor growth inhibition | [4] |

| Mouse Xenograft | WSU-DLCL2 (human B cell lymphoma) | Not specified | Robust methyl mark inhibition and antitumor activity | [4][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the activity of EPZ011989.

In Vitro EZH2 Inhibition Assay (Biochemical)

This protocol describes a general procedure for determining the inhibitory activity of EPZ011989 on the enzymatic activity of the PRC2 complex.

Materials:

-

Recombinant human PRC2 complex (EZH2/EED/SUZ12/RbAp48/AEBP2)

-

Histone H3 peptide (substrate)

-

S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 4 mM DTT)

-

Scintillation cocktail

-

Filter plates

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add the PRC2 complex, histone H3 peptide, and the diluted EPZ011989 or vehicle control (DMSO).

-

Initiate the reaction by adding [3H]-SAM.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction by adding trichloroacetic acid (TCA).

-

Transfer the reaction mixture to a filter plate to capture the precipitated, radiolabeled histone peptide.

-

Wash the filter plate multiple times with TCA to remove unincorporated [3H]-SAM.

-

Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of EPZ011989 and determine the IC50 value.

Cellular H3K27 Methylation Assay (Western Blot)

This protocol details the assessment of EPZ011989's effect on H3K27 methylation levels within cells.

Materials:

-

WSU-DLCL2 cells (or other relevant cell line)

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-H3K27me3, anti-total Histone H3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Protein electrophoresis and Western blotting equipment

Procedure:

-

Seed WSU-DLCL2 cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound for 72-96 hours.

-

Harvest the cells and lyse them using lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody against H3K27me3 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

-

Quantify the band intensities to determine the relative levels of H3K27me3.

Cell Proliferation Assay

This protocol outlines a method to determine the effect of EPZ011989 on the proliferation of cancer cells.

Materials:

-

WSU-DLCL2 cells

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

Procedure:

-

Seed WSU-DLCL2 cells in a 96-well plate at a density of 5,000 cells/well.

-

Allow the cells to attach and grow for 24 hours.

-

Add serial dilutions of this compound to the wells.

-

Incubate the plate for 11 days, changing the medium with freshly added compound every 3-4 days.

-

On the day of measurement, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

Calculate the percentage of cell proliferation relative to the vehicle-treated control and determine the IC50 value.

In Vivo Mouse Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of EPZ011989 in a mouse model.

Materials:

-

KARPAS-422 cells

-

Female SCID or nude mice (6-8 weeks old)

-

Matrigel

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween-80 in water)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant KARPAS-422 cells mixed with Matrigel into the flank of the mice.

-

Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Prepare the this compound formulation in the chosen vehicle.

-

Administer EPZ011989 or vehicle to the mice orally, twice daily (BID), at the desired dose (e.g., 250 or 500 mg/kg).

-

Measure the tumor volume with calipers every 2-3 days.

-

Monitor the body weight of the mice as a measure of toxicity.

-

Continue treatment for the specified duration (e.g., 21 days).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

Conclusion

This compound is a powerful and selective chemical probe for elucidating the biological functions of the PRC2 complex. Its robust in vitro and in vivo activity, coupled with its oral bioavailability, makes it an excellent tool for preclinical studies in cancer and other diseases where PRC2 is implicated. The data and protocols presented in this guide are intended to provide a comprehensive resource for researchers to effectively utilize EPZ011989 in their investigations of PRC2 biology and its therapeutic potential.

References

EPZ011989: A Potent EZH2 Inhibitor and its Impact on H3K27 Trimethylation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a critical epigenetic regulator that mediates gene silencing through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[1][2] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[3][4][5] EPZ011989 is a potent, selective, and orally bioavailable small molecule inhibitor of EZH2.[3][6][7] This technical guide provides a comprehensive overview of EPZ011989, focusing on its mechanism of action, its profound effects on H3K27 trimethylation, and detailed experimental protocols for its characterization.

Introduction to EPZ011989

EPZ011989 is a pyridone-benzamide scaffold-based compound designed to inhibit the methyltransferase activity of both wild-type and mutant forms of EZH2.[3] Its development has provided the scientific community with a valuable tool to investigate the biological roles of EZH2 in both normal physiology and disease states, particularly in oncology.[3][7] The inhibition of EZH2 by EPZ011989 leads to a global reduction in H3K27me3 levels, subsequently reactivating the expression of silenced tumor suppressor genes and impeding cancer cell proliferation.

Mechanism of Action

EPZ011989 functions as a competitive inhibitor of the S-adenosylmethionine (SAM) cofactor, which is the methyl donor for the histone methyltransferase reaction catalyzed by EZH2. By binding to the SAM-binding pocket of EZH2, EPZ011989 effectively blocks the transfer of a methyl group to H3K27, thereby preventing its trimethylation. This targeted inhibition leads to a decrease in the overall levels of H3K27me3, a key repressive epigenetic mark.[8]

Quantitative Data Summary

The potency and selectivity of EPZ011989 have been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Activity of EPZ011989

| Parameter | Value | Assay Type | Target | Reference |

| Ki | <3 nM | Biochemical Inhibition Assay | Wild-Type & Mutant EZH2 | [3][6][9] |

| IC50 | 6 nM | ELISA-based Protein Substrate Methylation Assay | EZH2 | [10] |

Table 2: Cellular Activity of EPZ011989

| Parameter | Value | Cell Line | Assay Type | Reference |

| H3K27me3 IC50 | 94 ± 48 nM | WSU-DLCL2 (Y641F mutant) | ELISA | [3][6] |

| Lowest Cytotoxic Concentration (LCC) | 208 ± 75 nM | WSU-DLCL2 | Cell Proliferation Assay (11 days) | [3] |

| H3K27me3 Inhibition | 0.625 µM | Kasumi-1, MOLM-13, MV4-11 (Wild-Type EZH2 AML) | Cellular Assay (4 days) | [9] |

Table 3: Selectivity Profile of EPZ011989

| Target | Selectivity Fold vs. EZH2 | Reference |

| EZH1 | >15-fold | [3][9] |

| 20 Other Histone Methyltransferases | >3000-fold | [3][9] |

Experimental Protocols

Biochemical EZH2 Inhibition Assay

Objective: To determine the inhibitory constant (Ki) of EPZ011989 against EZH2.

Methodology:

-

Recombinant PRC2 complex (containing EZH2, EED, and SUZ12) is used as the enzyme source.

-

Biotinylated histone H3 peptide (residues 21-44) serves as the substrate.

-

S-[3H]-adenosyl-L-methionine is used as the methyl donor.

-

The assay is performed in a reaction buffer containing Tris-HCl, DTT, and MgCl2.

-

EPZ011989 is serially diluted and pre-incubated with the PRC2 complex.

-

The reaction is initiated by the addition of the histone H3 peptide and [3H]-SAM.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).

-

The reaction is stopped, and the biotinylated peptide is captured on a streptavidin-coated plate.

-

The incorporation of the radiolabeled methyl group is quantified using a scintillation counter.

-

Ki values are calculated from the IC50 values determined from dose-response curves using the Cheng-Prusoff equation.

Cellular H3K27me3 Inhibition Assay

Objective: To measure the effect of EPZ011989 on cellular H3K27 trimethylation levels.

Methodology:

-

Cancer cells (e.g., WSU-DLCL2) are seeded in multi-well plates and allowed to adhere.

-

Cells are treated with a range of concentrations of EPZ011989 or vehicle control.

-

Following a specific treatment duration (e.g., 96 hours), cells are harvested.

-

Histones are extracted from the cell lysates.

-

An enzyme-linked immunosorbent assay (ELISA) is performed using specific antibodies to detect H3K27me3 and total histone H3.

-

The ratio of H3K27me3 to total H3 is calculated for each treatment condition.

-

IC50 values are determined by plotting the percentage of H3K27me3 inhibition against the log concentration of EPZ011989.[3]

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of EPZ011989.

Methodology:

-

Cells (e.g., WSU-DLCL2) are plated in 96-well plates at a low density.

-

Cells are treated with various concentrations of EPZ011989.

-

The number of viable cells is determined at multiple time points over a prolonged period (e.g., 11 days) using a viability assay such as the Guava Viacount assay.[9]

-

The lowest cytotoxic concentration (LCC) is determined from the dose-response curves.

In Vivo Xenograft Studies

Objective: To evaluate the in vivo efficacy of EPZ011989 in a tumor model.

Methodology:

-

Human cancer cells (e.g., KARPAS-422) are subcutaneously implanted into immunodeficient mice (e.g., SCID mice).[7]

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

EPZ011989 is administered orally at various doses (e.g., 250 and 500 mg/kg, twice daily).[9]

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., Western blotting for H3K27me3).[11]

-

Tumor growth inhibition is calculated to determine the anti-tumor activity of EPZ011989.[3][7]

Conclusion

EPZ011989 is a highly potent and selective inhibitor of EZH2 that effectively reduces H3K27 trimethylation in both in vitro and in vivo models. Its robust anti-proliferative activity in various cancer cell lines, particularly those with EZH2 mutations, underscores the therapeutic potential of targeting this epigenetic regulator. The detailed methodologies and quantitative data presented in this guide serve as a valuable resource for researchers in the field of epigenetics and oncology drug development, facilitating further investigation into the role of EZH2 in cancer and the development of novel therapeutic strategies.

References

- 1. Coordinated activities of wild-type plus mutant EZH2 drive tumor-associated hypertrimethylation of lysine 27 on histone H3 (H3K27) in human B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EZH2-Mediated H3K27 Trimethylation in the Liver of Mice Is an Early Epigenetic Event Induced by High-Fat Diet Exposure [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. The role of H3K27me3 methylation in cancer development_Latest Articles_国际期刊_医学部科学研究 [med.szu.edu.cn]

- 6. medchemexpress.com [medchemexpress.com]

- 7. EPZ011989, A Potent, Orally-Available EZH2 Inhibitor with Robust in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. epigenie.com [epigenie.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Probe EPZ011989 | Chemical Probes Portal [chemicalprobes.org]

- 11. researchgate.net [researchgate.net]

EPZ011989: A Technical Guide to a Potent and Selective EZH2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

EPZ011989 is a potent, selective, and orally bioavailable small molecule inhibitor of the enhancer of zeste homolog 2 (EZH2), a histone methyltransferase.[1][2][3] As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a critical role in epigenetic regulation through the methylation of histone H3 on lysine (B10760008) 27 (H3K27), a mark associated with gene silencing.[1] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, particularly B-cell lymphomas.[1][3] This document provides a comprehensive overview of the chemical structure, properties, and biological activity of EPZ011989, serving as a technical resource for researchers in oncology and drug discovery.

Chemical Structure and Properties

EPZ011989, with the chemical name N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(ethyl((trans)-4-((2-methoxyethyl)(methyl)amino)cyclohexyl)amino)-2-methyl-5-(3-morpholinoprop-1-yn-1-yl)benzamide, is a pyridone-containing compound.[1] Its structure is optimized for potent and selective binding to the S-adenosyl-L-methionine (SAM) binding pocket of EZH2.[1]

| Property | Value | Reference |

| Molecular Formula | C35H51N5O4 | [4][5] |

| Molecular Weight | 605.8 g/mol | [4] |

| CAS Number | 1598383-40-4 | [5][6] |

| Appearance | Crystalline solid | [5] |

| Solubility | DMSO: 10 mg/mL, Ethanol: 20 mg/mL | [5] |

Mechanism of Action and Biological Activity

EPZ011989 is a highly potent inhibitor of both wild-type and mutant forms of EZH2, with a Ki value of less than 3 nM.[1][2][6] It exhibits high selectivity for EZH2 over other histone methyltransferases, including a >15-fold selectivity against the closely related EZH1.[1][2] By inhibiting EZH2, EPZ011989 leads to a reduction in global H3K27 methylation levels, which in turn reactivates the expression of silenced tumor suppressor genes.[1][6]

Signaling Pathway

Caption: EZH2 Signaling Pathway and Inhibition by EPZ011989.

In Vitro and In Vivo Efficacy

EPZ011989 has demonstrated significant anti-proliferative activity in various cancer cell lines, particularly those with EZH2 mutations.[6] In vivo studies using mouse xenograft models of human B-cell lymphoma have shown robust tumor growth inhibition upon oral administration of EPZ011989.[1][7]

Quantitative Biological Data

| Parameter | Cell Line/Model | Value | Reference |

| Ki (EZH2 inhibition) | Mutant and Wild-Type | < 3 nM | [1][2][6] |

| IC50 (cellular H3K27 methylation) | WSU-DLCL2 (Y641F mutant) | 94 nM | [6][8] |

| Lowest Cytotoxic Concentration (LCC) | WSU-DLCL2 | 208 nM | [6][8] |

| In Vivo Efficacy (Tumor Growth Inhibition) | KARPAS-422 xenograft | Significant at 250 and 500 mg/kg BID | [1] |

Pharmacokinetic Properties

EPZ011989 exhibits favorable pharmacokinetic properties, including oral bioavailability and metabolic stability, making it a suitable candidate for in vivo studies and potential clinical development.[1][6]

| Parameter | Species | Value | Reference |

| Oral Bioavailability | Mouse | Orally active | [6] |

| Dosing Regimen (in vivo) | Mouse | 250-1000 mg/kg, single or BID | [1][6] |

Experimental Protocols

EZH2 Inhibition Assay (Biochemical)

A common method to determine the inhibitory constant (Ki) is a radiometric assay using purified PRC2 complex, a histone H3 substrate, and radiolabeled SAM.

References

- 1. pubs.acs.org [pubs.acs.org]